Ferric acetate

Description

Properties

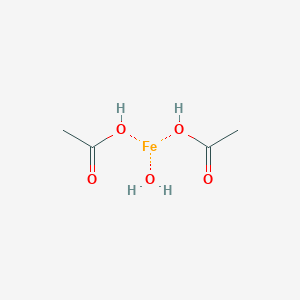

IUPAC Name |

acetic acid;iron;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURQVYUQNCFEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FeO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10450-55-2 | |

| Record name | Ferric acetate, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric acetate, basic | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iron di(acetate) hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Basic Ferric Acetate: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula and structure of basic ferric acetate (B1210297). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this complex inorganic compound. This document summarizes key quantitative data, outlines experimental protocols for synthesis and analysis, and provides visualizations of its core structures.

Chemical Formula and Nomenclature

Basic ferric acetate is not a single compound with one definitive formula. Instead, it represents a family of related compounds. The empirical formula and the more structurally descriptive molecular formula are presented below. The most common and well-characterized form is a trinuclear iron complex.

| Formula Type | Formula | Context and Nomenclature |

| Empirical Formula | C4H7FeO5 | This formula represents the simplest whole-number ratio of atoms and is often found in chemical supplier catalogs.[1][2][3][4][5] It corresponds to the formulation Fe(OH)(CH₃COO)₂ and is sometimes referred to as iron(III) diacetate hydroxide.[6] |

| Trinuclear Cation | [Fe₃O(CH₃COO)₆(H₂O)₃]⁺ | This formula describes the core cationic complex, which is the most extensively studied form of basic this compound.[7][8] It consists of three iron(III) centers, a central oxo ligand, six bridging acetate ligands, and three terminal water molecules. |

| Neutral Complex Salt | [Fe₃O(CH₃COO)₆(H₂O)₃]CH₃COO | This represents the neutral salt where the cationic trinuclear complex is associated with an acetate counter-ion.[7] |

| Polymeric Form | [Fe₃O(CH₃COO)₇(CH₃COOH)]n | A polymeric form has been identified where the trinuclear units are linked by additional acetate bridges.[9] |

Chemical Structure

The predominant and most well-defined structure of basic this compound is the trinuclear oxo-centered complex. This structure features three iron(III) ions arranged in an equilateral triangle around a central oxygen atom (a μ₃-oxo ligand).[8] Each pair of iron atoms is bridged by two acetate ligands. The coordination sphere of each iron atom is completed by a terminal ligand, typically a water molecule, resulting in an octahedral geometry for each iron center.

Visualization of the Trinuclear Cation

The logical relationship and connectivity of the core trinuclear cation of basic this compound are depicted in the following diagram.

Caption: Structure of the [Fe₃O(OAc)₆(H₂O)₃]⁺ cation.

Structural Parameters

The following table summarizes selected bond lengths for a related trinuclear iron acetate complex. These values provide insight into the geometry of the core structure.

| Bond | Bond Length (Å) |

| Fe-O (oxo) | ~1.92 |

| Fe-O (acetate) | ~2.04 |

| Fe-O (water) | ~2.07 |

| Fe...Fe | ~3.28 |

Note: These are approximate values and can vary depending on the specific crystalline form and counter-ions present.

Experimental Protocols

Synthesis of Basic this compound ([Fe₃O(CH₃COO)₆(H₂O)₃]CH₃COO)

This protocol is adapted from literature procedures for the synthesis of the trinuclear iron acetate complex.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium acetate (CH₃COONa)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

Dissolve iron(III) chloride hexahydrate in deionized water.

-

In a separate beaker, dissolve a stoichiometric excess of sodium acetate in ethanol.

-

Slowly add the iron(III) chloride solution to the sodium acetate solution with constant stirring.

-

Add a small amount of glacial acetic acid to the mixture.

-

Heat the mixture gently (around 60-80°C) for several hours. A reddish-brown precipitate should form.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration.

-

Wash the precipitate with ethanol to remove any unreacted starting materials and byproducts.

-

Dry the product in a desiccator.

Characterization Methods

Workflow for Characterization:

Caption: Experimental workflow for the characterization of basic this compound.

3.2.1. X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline basic this compound.

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a solution of the synthesized product in an appropriate solvent (e.g., ethanol or acetic acid).

-

Crystal Mounting: Mount a selected crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr) and pressing it into a pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Characteristic IR Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (of coordinated water) |

| ~1600 | Asymmetric C=O stretching of acetate |

| ~1420 | Symmetric C-O stretching of acetate |

| ~600-700 | Fe-O stretching |

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of iron(II) acetate - Lookchem [lookchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. This compound, basic | C4H7FeO5 | CID 13828257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Iron(III) acetate - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Solubility of Ferric Acetate in Ethanol vs. Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of ferric acetate (B1210297), with a particular focus on its comparative solubility in ethanol (B145695) and water. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize iron compounds in their work.

Introduction to Ferric Acetate

This compound, also known as iron(III) acetate, is a compound that exists most commonly as a coordination complex, often referred to as "basic iron(III) acetate." This form has a trinuclear structure with the chemical formula [Fe₃O(OAc)₆(H₂O)₃]OAc, where OAc is the acetate anion (CH₃CO₂⁻)[1][2]. The central core of this complex consists of three iron atoms bridged by an oxygen atom, with acetate and water molecules acting as ligands[3]. This specific structure is crucial in determining its physical and chemical properties, including its solubility.

Comparative Solubility Profile

A review of available literature indicates a distinct difference in the solubility of basic this compound in ethanol versus water. While precise quantitative data is scarce, a consistent qualitative profile emerges.

Solubility in Water

Basic this compound is consistently reported as being insoluble or, at best, poorly and slowly soluble in water[1][2][3][4][5]. This low aqueous solubility is attributed to the stable, polynuclear nature of the complex and its tendency to undergo hydrolysis. Some sources may report this compound as "soluble" in water, which can be a point of confusion. This discrepancy often arises from the existence of different, less common forms of iron acetate or from the formation of soluble species under specific pH conditions, such as in the presence of excess acetic acid[6]. For the common basic this compound, however, insolubility in neutral water is the generally accepted characteristic.

Solubility in Ethanol

Data Presentation: this compound Solubility

The following table summarizes the available solubility data for basic this compound. It is important to note the general lack of precise, quantitative solubility values in peer-reviewed literature.

| Solvent | Temperature | Solubility | Data Type | Source(s) |

| Water | Standard (25 °C) | Insoluble / Poorly Soluble | Qualitative | [1][3][4][5] |

| Ethanol | Standard (25 °C) | Soluble | Qualitative | [1][3][4][5] |

| 96.5% Ethanol | 70 °C | ≥ 10 g/L | Semi-Quantitative | [7] |

Experimental Protocols: Determination of this compound Solubility

To address the lack of quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. This method is based on the equilibrium saturation technique followed by quantitative analysis of the dissolved iron.

Objective

To quantitatively determine the solubility of basic this compound in both deionized water and absolute ethanol at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

Basic this compound (solid, high purity)

-

Deionized water

-

Absolute ethanol

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Centrifuge and centrifuge tubes

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis)

-

Analytical balance

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Label two flasks, one for water and one for ethanol.

-

Add a measured amount of the solvent (e.g., 50 mL) to each flask.

-

Add an excess of solid basic this compound to each flask to ensure that a saturated solution is formed. The presence of undissolved solid is necessary.

-

Place the flasks in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the contents vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours within the constant temperature environment.

-

Carefully draw a sample of the supernatant from each flask using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, dry container to remove any undissolved microparticles.

-

Accurately pipette a known volume of the clear, saturated filtrate into a volumetric flask and dilute with an appropriate solvent (e.g., dilute acid for the aqueous sample) to a concentration suitable for analysis.

-

-

Quantitative Analysis of Dissolved this compound:

-

The concentration of iron in the diluted samples can be determined using several methods, including UV-Vis spectrophotometry or titration.

-

Spectrophotometric Method: A colored complex of iron can be formed (e.g., with 1,10-phenanthroline (B135089) after reduction of Fe³⁺ to Fe²⁺, or directly as the this compound complex which has a characteristic color) and its absorbance measured at a specific wavelength. A calibration curve prepared from standard iron solutions of known concentrations is used to determine the iron concentration in the experimental samples.

-

Titrimetric Method: The iron concentration can be determined by a complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA). An indicator that changes color at the endpoint of the reaction is used.

-

-

Calculation of Solubility:

-

From the determined concentration of iron in the diluted sample and the dilution factor, calculate the concentration of iron in the original saturated solution.

-

Convert the concentration of iron to the corresponding concentration of basic this compound using its molecular weight.

-

Express the solubility in desired units, such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining and comparing the solubility of this compound in ethanol and water.

References

- 1. Iron(III) acetate - Wikipedia [en.wikipedia.org]

- 2. This compound | 10450-55-2 [chemicalbook.com]

- 3. This compound | 1834-30-6 | Benchchem [benchchem.com]

- 4. Future Engineers :: Name That Molecule Challenge :: Gallery :: this compound MOLECULE [futureengineers.org]

- 5. 10450-55-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Sciencemadness Discussion Board - Iron Acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. lmaleidykla.lt [lmaleidykla.lt]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Ferric Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric acetate (B1210297), particularly in its basic form, [Fe₃O(OAc)₆(H₂O)₃]OAc (where OAc is CH₃COO⁻), is a coordination complex of significant interest as a precursor for the synthesis of iron oxide nanoparticles.[1][2] These nanoparticles have diverse applications in fields ranging from magnetic storage media to biomedical applications such as drug delivery and contrast agents in magnetic resonance imaging (MRI). The controlled thermal decomposition of ferric acetate is a crucial method for producing iron oxide nanoparticles with specific sizes, morphologies, and magnetic properties. A thorough understanding of its thermal decomposition pathway is therefore essential for the rational design and synthesis of these advanced materials.

This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition stages, intermediate and final products, and the influence of experimental conditions. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the decomposition pathway and analytical workflow to support researchers in this field.

Thermal Decomposition Pathway

The thermal decomposition of basic this compound is a multi-step process that is highly dependent on the surrounding atmosphere and the heating rate. The process generally involves an initial dehydration step followed by the decomposition of the acetate ligands, leading to the formation of iron oxide as the final solid product.

In an oxidizing atmosphere, such as air, the decomposition proceeds through distinct stages, ultimately yielding hematite (B75146) (α-Fe₂O₃). Under inert conditions or at high heating rates, the formation of magnetite (Fe₃O₄) as an intermediate phase is possible before its subsequent oxidation to hematite. The primary gaseous products evolved during the decomposition include water vapor, acetic acid, acetone, and carbon dioxide.

Data Presentation

The following tables summarize the quantitative data obtained from the thermal analysis of basic this compound.

Table 1: Thermal Decomposition Stages of Basic this compound in Air

| Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| 1 | Room Temperature - 100°C | ~2% | Evaporation of residual or surface-adsorbed water.[2] |

| 2 | 100°C - 320°C | ~65% | Decomposition of acetate ligands and coordinated water, leading to the formation of iron oxide.[2] |

Table 2: Evolved Gas Analysis during Thermal Decomposition

| Temperature Range (°C) | Primary Evolved Gases | Analytical Technique |

| < 150°C | H₂O | TGA-MS, TGA-FTIR |

| 150°C - 350°C | Acetic Acid (CH₃COOH), Acetone ((CH₃)₂CO), CO₂ | TGA-MS, TGA-FTIR |

Mandatory Visualization

Caption: Thermal decomposition pathway of basic this compound in an oxidizing atmosphere.

Experimental Protocols

The study of the thermal decomposition of this compound relies on several key analytical techniques. The following sections provide an overview of the typical experimental methodologies.

Synthesis of Basic this compound

A common method for synthesizing basic this compound involves the reaction of metallic iron with acetic acid in the presence of an oxidizing agent like hydrogen peroxide.

-

Reaction Setup: Iron powder is added to a solution of acetic acid.[2]

-

Oxidation: Hydrogen peroxide is slowly added to the mixture to oxidize Fe(II) to Fe(III).[2]

-

Purification: The resulting solution is filtered, and the solvent is evaporated to yield crystals of basic this compound.[2] The crystals can be further purified by recrystallization from ethanol.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Range: The sample is heated from room temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

Atmosphere: The experiment is conducted under a continuous flow of a purge gas, which can be inert (e.g., nitrogen, argon) or oxidizing (e.g., air, oxygen).[3]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as phase transitions and reactions.

-

Instrumentation: A differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, often matching that used in TGA for comparison (e.g., 10 °C/min), is applied.

-

Temperature Range: The temperature range is selected to cover the decomposition events of interest.

-

Atmosphere: A controlled atmosphere (inert or oxidizing) is maintained.

-

Evolved Gas Analysis (EGA)

EGA is performed by coupling the outlet of the TGA to a gas analyzer, such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer, to identify the gaseous decomposition products in real-time.

-

TGA-MS/TGA-FTIR Setup: The TGA is connected to the MS or FTIR via a heated transfer line to prevent condensation of the evolved gases.

-

Data Acquisition: Mass spectra or infrared spectra of the evolved gases are continuously recorded throughout the TGA experiment.

-

Data Analysis: The intensity of specific mass-to-charge ratios (for MS) or the absorbance at characteristic infrared frequencies (for FTIR) is plotted against temperature and correlated with the mass loss steps observed in the TGA data.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid residues at different stages of decomposition.

-

Sample Preparation: The thermal decomposition is stopped at specific temperatures corresponding to the end of different TGA stages, and the solid residue is collected.

-

Instrumentation: A powder X-ray diffractometer with a copper Kα radiation source is typically used.

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction databases to identify the crystalline phases present.

Mandatory Visualization

Caption: A typical experimental workflow for the comprehensive analysis of this compound's thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex process that is fundamental to the synthesis of iron oxide nanoparticles. A detailed understanding of the decomposition pathway, including the temperature ranges, mass losses, evolved gases, and solid intermediates, is critical for controlling the properties of the resulting nanomaterials. The combination of thermal analysis techniques such as TGA and DSC with evolved gas analysis and structural characterization methods like XRD provides a powerful toolkit for elucidating this pathway. This guide provides the foundational knowledge and experimental framework to assist researchers in the rational design and optimization of synthetic routes to advanced iron-based materials.

References

ferric acetate CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on ferric acetate (B1210297), focusing on its chemical identity, safety data, and relevant experimental protocols. The content is structured to offer clear, actionable information for laboratory and research applications.

Chemical Identification and Properties

Ferric acetate, often referred to as basic this compound, can be complex in its precise chemical structure. The most commonly cited CAS number is 10450-55-2 .[1][2][3][4][5] However, variations in its molecular formula and weight exist in literature and commercial listings due to different hydration states and the formation of complex iron-oxo clusters.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 10450-55-2 | [1][2][3][4][5][6] |

| EC Number | 233-936-5 | [2][4][5] |

| IUPAC Name | iron(3+);diacetate;hydroxide (B78521) | [4] |

| Synonyms | Basic this compound, Iron(III) acetate, Bis(acetato-κO)hydroxyiron | [2][3][4] |

| Molecular Formula | C4H7FeO5 | [1][2][3][4][5] |

| Molecular Weight | 190.94 g/mol | [1][4][5] |

Table 2: Physicochemical and Toxicological Data

| Property | Value | Source(s) |

| Appearance | Reddish-brown solid/powder | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and acids | [2] |

| Acute Oral Toxicity (LD50) | 3250 mg/kg (Rat) | [7] |

| Flammability | Non-flammable | [7] |

| Storage Temperature | Room temperature, in a dry and cool place | [6] |

Safety Data Sheet Overview

A Safety Data Sheet (SDS) is a critical document providing comprehensive information on the hazards and safe handling of a chemical substance. The logical flow of an SDS is designed to be intuitive, guiding the user from identification to emergency response and disposal.

Experimental Protocols

The synthesis of this compound can be approached through several methods. Below are detailed protocols for common laboratory-scale preparations.

Protocol 1: Synthesis from Iron(III) Hydroxide

This method involves the direct reaction of freshly precipitated iron(III) hydroxide with acetic acid.

Materials:

-

A water-soluble iron(III) salt (e.g., ferric chloride)

-

Sodium hydroxide (NaOH)

-

Glacial acetic acid

-

Distilled water

-

Filter paper and funnel

-

Beakers and stirring rod

Methodology:

-

Prepare a solution of the iron(III) salt in distilled water.

-

Slowly add a solution of sodium hydroxide with constant stirring to precipitate iron(III) hydroxide (Fe(OH)₃). The pH should be between 8 and 10.

-

Filter the precipitate and wash it thoroughly with distilled water to remove any residual salts.

-

Transfer the freshly prepared Fe(OH)₃ to a beaker containing glacial acetic acid.

-

Gently heat and stir the mixture until the iron(III) hydroxide dissolves, forming a reddish-brown solution of this compound.

-

The resulting solution can be carefully evaporated to obtain solid basic this compound.

Protocol 2: Oxidation of Iron(II) Precursors

This protocol involves the initial formation of ferrous acetate, which is then oxidized to this compound.

Materials:

-

Iron powder or steel wool

-

50% Acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Beakers and stirring rod

-

Heating plate

-

Filtration apparatus

Methodology:

-

In a well-ventilated fume hood, mix 11.2 g of iron powder with 12 mL of 50% acetic acid in a beaker.[8]

-

Gently heat the mixture to approximately 75°C with continuous stirring. This will form a green solution of ferrous acetate.[8]

-

After the initial reaction, filter the solution to remove any unreacted iron.

-

Slowly and carefully add 6 mL of 30% hydrogen peroxide to the filtrate.[8] The solution will turn a reddish-brown color as the ferrous ions are oxidized to ferric ions.

-

The resulting solution is a concentrated form of this compound. For a solid product, the solution can be evaporated under vacuum.[8]

Safe Handling and Laboratory Workflow

Proper handling of this compound in a laboratory setting is crucial to ensure safety. The following workflow outlines the key steps for safe usage, from preparation to disposal.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chembk.com [chembk.com]

- 3. CAS 10450-55-2: Basic this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, basic | C4H7FeO5 | CID 13828257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound (iron (III) acetate) MSDS [exporterlabchemicals.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Synthesis and Spectroscopic Analysis of Ferric Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ferric acetate (B1210297), followed by its characterization using X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the experimental protocols and presents a summary of the expected analytical data for researchers working with this coordination compound.

Introduction

Ferric acetate, particularly in its basic form [Fe₃O(OAc)₆(H₂O)₃]OAc (where OAc is CH₃COO⁻), is a significant coordination compound. It serves as a precursor in the synthesis of various iron-containing materials, including metal-organic frameworks (MOFs) and iron oxide nanoparticles. Its utility in diverse fields, from materials science to potential applications in drug delivery systems, necessitates a thorough understanding of its synthesis and characterization. This guide provides detailed methodologies for the preparation of this compound and its subsequent analysis by XRD and FTIR, two fundamental techniques for structural and chemical characterization.

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. The choice of method may depend on the desired purity, crystalline nature, and scale of production. Below are two common laboratory-scale protocols.

Experimental Protocol: Oxidation of Ferrous Acetate

This method involves the initial synthesis of ferrous acetate, which is subsequently oxidized to this compound.

Materials:

-

Iron powder or steel wool

-

Glacial acetic acid

-

Hydrogen peroxide (30%)

-

Deionized water

-

Ethanol (B145695) (96.5%)

Procedure:

-

Formation of Ferrous Acetate: In a well-ventilated fume hood, react metallic iron (e.g., steel wool) with an excess of acetic acid. This reaction produces ferrous acetate and hydrogen gas. The solution will typically turn green.

-

Oxidation to this compound: Once the iron has reacted, carefully and slowly add 30% hydrogen peroxide to the ferrous acetate solution. The addition of the oxidizing agent will cause the color of the solution to change to a reddish-brown, indicating the formation of ferric (Fe³⁺) ions. The reaction is exothermic and should be performed with caution.

-

Crystallization: The resulting this compound solution can be concentrated by gentle heating to promote crystallization.

-

Purification: The crude this compound crystals can be purified by recrystallization from a suitable solvent, such as 96.5% ethanol. Dissolve the crystals in hot ethanol and allow the solution to cool slowly to form purified crystals.

-

Drying: The purified crystals should be filtered and dried in a desiccator or under vacuum at a low temperature to prevent decomposition.

Experimental Protocol: Acetic Acid/Hydrogen Peroxide Synthesis

This direct synthesis method is also widely used.

Materials:

-

Iron powder

-

50% Acetic acid

-

Hydrogen peroxide (30%)

-

Ethanol (96.5%)

Procedure:

-

Place 11.2 g of iron powder in a beaker.

-

Add 12 ml of 50% acetic acid.

-

Heat the reaction mixture to 75 °C and stir until the metallic iron has completely reacted with the acetic acid, and the mixture turns green.

-

After cooling, slowly add an oxidizing agent like hydrogen peroxide to the solution until it turns a characteristic reddish-brown.

-

The product can be purified by recrystallization in 96.5% ethanol.

Characterization Techniques

X-ray Diffraction (XRD) Analysis

XRD is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal lattice, phase purity, and crystallite size.

Experimental Protocol:

-

Sample Preparation: The synthesized this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Data Acquisition: The XRD pattern is recorded using a diffractometer. Typical experimental parameters are as follows:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 30 mA

-

Scan Range (2θ): 5° to 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

-

Data Presentation:

The XRD analysis of synthesized this compound often reveals a pattern that can range from amorphous to partially crystalline, depending on the synthesis and purification methods.[1] For crystalline samples, the diffraction peaks can be indexed to a specific crystal structure.

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Relative Intensity (%) |

| e.g., 18.3 | e.g., 4.84 | e.g., (111) | e.g., 100 |

| e.g., 30.1 | e.g., 2.97 | e.g., (220) | e.g., 35 |

| e.g., 35.5 | e.g., 2.53 | e.g., (311) | e.g., 50 |

| e.g., 43.1 | e.g., 2.09 | e.g., (400) | e.g., 20 |

| e.g., 57.0 | e.g., 1.61 | e.g., (511) | e.g., 30 |

| e.g., 62.6 | e.g., 1.48 | e.g., (440) | e.g., 40 |

| Note: The values in this table are illustrative and the actual peak positions and intensities will depend on the specific crystalline phase of this compound obtained. |

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a valuable tool for confirming the presence of the acetate ligand and the overall structure of the this compound complex.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Data Presentation:

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~3400 (broad) | ν(O-H) | Stretching vibration of coordinated or lattice water |

| ~1600 | νₐₛ(COO) | Asymmetric stretching vibration of the carboxylate group |

| ~1420 | νₛ(COO) | Symmetric stretching vibration of the carboxylate group |

| ~1030 | ρ(CH₃) | Rocking vibration of the methyl group |

| ~670 | δ(COO) | Bending vibration of the carboxylate group |

| ~615 | ν(Fe-O) | Stretching vibration of the iron-oxygen bond |

| Note: The exact peak positions may vary slightly depending on the specific structure and hydration state of the this compound complex. |

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principles of the analytical techniques described.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Conceptual diagrams of XRD and FTIR analytical principles.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocols for synthesis, XRD, and FTIR analysis, along with the tabulated data, serve as a valuable resource for researchers in materials chemistry and drug development. Adherence to these methodologies will enable the reliable preparation and characterization of this compound for a variety of scientific applications.

References

A Technical Guide to the Thermogravimetric Analysis of Ferric Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of ferric acetate (B1210297), also known as iron(III) acetate. This document details the thermal decomposition process, presents quantitative data in a structured format, outlines a detailed experimental protocol, and provides visualizations of the decomposition pathway and experimental workflow.

Introduction to Thermogravimetric Analysis of Ferric Acetate

Thermogravimetric analysis is a crucial technique for characterizing the thermal stability and decomposition of materials. For this compound, an iron-containing compound with applications in catalysis, materials synthesis, and potentially as a precursor in drug delivery systems, understanding its thermal behavior is paramount. The most common form, basic this compound, has the general formula [Fe₃O(O₂CCH₃)₆(H₂O)₃]⁺(CH₃COO)⁻. Its thermal decomposition is a multi-step process that ultimately yields iron(III) oxide (Fe₂O₃), a stable and technologically important material. The decomposition process is sensitive to experimental conditions such as heating rate and the surrounding atmosphere.

Thermal Decomposition of Feric Acetate

The thermal decomposition of basic this compound typically proceeds through a series of steps involving the loss of water, the decomposition of acetate ligands, and the formation of iron oxide. While the exact intermediates can be complex, the overall pathway can be summarized in distinct stages.

Decomposition Pathway

The decomposition begins with the loss of coordinated and solvated water molecules, followed by the breakdown of the acetate groups. This process involves the release of volatile products such as acetic acid, acetone, and carbon dioxide, leading to the formation of an intermediate iron oxide phase, which is finally converted to the stable α-Fe₂O₃ at higher temperatures.

Caption: Decomposition Pathway of Basic this compound.

Quantitative TGA Data

The following tables summarize the quantitative data derived from the thermogravimetric analysis of basic this compound. These values are indicative and can vary with experimental conditions.

Table 1: Decomposition Stages of Basic this compound

| Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| I | 30 - 150 | Variable | Loss of adsorbed and coordinated water (dehydration). |

| II | 150 - 350 | ~60-70% | Decomposition of acetate ligands and formation of intermediate iron oxides. This is often the main weight loss step. |

| III | > 350 | Minimal | Conversion of intermediate iron oxides to stable α-Fe₂O₃. |

Table 2: Influence of Heating Rate on Decomposition Peak Temperature

| Heating Rate (°C/min) | Peak Decomposition Temperature (°C) |

| 5 | ~290 |

| 10 | ~310 |

| 15 | ~325 |

| 20 | ~340 |

Experimental Protocol for TGA of this compound

This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.

Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmosphere.

-

Crucibles: Alumina or platinum crucibles are recommended.

-

Sample: Basic this compound, finely ground to ensure uniform heat distribution.

-

Purge Gas: High-purity nitrogen (for inert atmosphere) or dry air (for oxidative atmosphere).

Experimental Workflow

Caption: Experimental Workflow for TGA of this compound.

Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to avoid heat and mass transfer limitations.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.

-

-

Instrument Setup:

-

Place the crucible containing the sample into the TGA instrument's autosampler or manual holder.

-

Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Set the initial temperature to 30°C and allow the instrument to equilibrate.

-

Program the instrument to heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the recorded mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve with respect to temperature to obtain the derivative thermogravimetric (DTG) curve. The peaks in the DTG curve correspond to the points of maximum mass loss rate.

-

From the TGA and DTG curves, determine the onset temperature of decomposition, the peak decomposition temperatures, and the percentage mass loss for each decomposition step.

-

Conclusion

The thermogravimetric analysis of this compound reveals a multi-stage decomposition process, initiated by dehydration and culminating in the formation of stable iron(III) oxide. The precise temperatures and mass losses associated with these stages are influenced by experimental parameters, most notably the heating rate. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling consistent and reproducible thermal characterization. This understanding is critical for applications ranging from materials synthesis to the development of novel drug delivery systems.

An In-depth Technical Guide to the Trinuclear Core of Basic Ferric Acetate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trinuclear structure of basic ferric acetate (B1210297), a coordination complex of significant interest in chemistry and materials science. The document details its core structure, formation pathways, experimental protocols for synthesis and characterization, and key quantitative data derived from instrumental analysis.

The Trinuclear Core Structure: [Fe₃O(OAc)₆(H₂O)₃]⁺

The most common form of ferric acetate is basic this compound, which possesses the formula [Fe₃O(OAc)₆(H₂O)₃]OAc.[1][2] The core of this compound is the trinuclear cation, [Fe₃O(OAc)₆(H₂O)₃]⁺.[2]

The fundamental architecture of this cation consists of three iron(III) centers located at the vertices of an equilateral or near-equilateral triangle.[2][3] At the geometric center of this triangle lies a triply bridging oxido ligand (μ₃-O), with the three iron atoms and the central oxygen being coplanar.[3] This Fe₃O unit is a defining feature of this class of complexes.

Each pair of iron(III) centers is bridged by two acetate (OAc⁻) ligands, one positioned above and one below the Fe₃O plane.[3] These acetate groups act as bidentate bridging ligands, linking two iron centers.[3] The coordination sphere of each iron atom is completed by a terminal water molecule, which is located trans to the central μ₃-oxo ligand.[4] This arrangement results in each iron(III) center having an octahedral coordination geometry, being bound to six oxygen atoms.[2] The iron atoms are in the high-spin +3 oxidation state, with a d⁵ electron configuration.[3]

Caption: Structure of the [Fe₃(μ₃-O)(OAc)₆(H₂O)₃]⁺ cation core.

Formation Pathway

The formation of the trinuclear basic this compound complex in aqueous solution is a result of the hydrolysis and subsequent polymerization of the hydrated iron(III) ion, [Fe(H₂O)₆]³⁺. The process can be summarized in the following logical steps:

-

Hydrolysis: The highly charged Fe³⁺ ion polarizes the coordinated water molecules, leading to deprotonation and the formation of monomeric hydroxo and aqua-hydroxo species.

-

Dimerization (Olation): These monomeric species undergo condensation reactions where a hydroxo group on one iron center bridges to another iron center, displacing a water molecule and forming a di-μ-hydroxo bridged dimer.

-

Trimerization (Oxolation): The dimer can further react with another monomeric iron species. Subsequent internal deprotonation and rearrangement lead to the formation of the stable μ₃-oxo bridged trinuclear core. Acetate ions present in the solution then replace the remaining water and hydroxo ligands to form the final, stable basic this compound complex.

Caption: Formation pathway of the trinuclear iron core from aqueous Fe(III).

Experimental Protocols

Synthesis

Two common methods for the synthesis of basic this compound are outlined below.

Method 1: From Iron(III) Chloride This method involves the initial precipitation of ferric hydroxide (B78521), which is then reacted with acetic acid.

-

Preparation of Ferric Hydroxide: Dissolve a stoichiometric amount of FeCl₃ in deionized water. Slowly add an aqueous solution of NaOH or NH₄OH with vigorous stirring until the pH reaches 8-10 to precipitate Fe(OH)₃.[1]

-

Isolation and Washing: Filter the resulting brownish-red precipitate using a Büchner funnel. Wash the filter cake repeatedly with deionized water to remove residual chloride and sodium/ammonium ions.

-

Reaction with Acetic Acid: Transfer the freshly prepared, moist Fe(OH)₃ filter cake to a beaker. Add a slight excess of glacial acetic acid and stir the mixture. Gentle heating may be applied to facilitate the dissolution of the hydroxide and formation of the dark red solution of basic this compound.[1]

-

Crystallization and Isolation: Evaporate the solvent from the resulting solution under reduced pressure or by gentle heating. The dark red-brown crystals of basic this compound can be collected by filtration, washed with a small amount of cold ethanol, and dried in a desiccator.[5]

Method 2: From Iron Powder This method involves the direct oxidation of metallic iron in the presence of acetic acid.[5]

-

Reaction Initiation: Place 11.2 g of iron powder into a beaker and add 12 ml of 50% aqueous acetic acid. Heat the mixture to 75°C and stir until the metallic iron has completely reacted, indicated by the formation of a green-colored mixture.[5]

-

Oxidation: Carefully add 6 ml of 30% hydrogen peroxide (H₂O₂) to the reaction mixture to oxidize the Fe(II) ions to Fe(III). The solution will turn a characteristic dark red-brown.[5]

-

Isolation: Filter the hot solution to remove any unreacted iron or impurities.[5]

-

Crystallization: Allow the filtrate to cool and evaporate the solvent to obtain dark red crystals of basic this compound. The yield for this method is reported to be around 81%.[5]

Characterization Workflow

A typical workflow for the synthesis and characterization of basic this compound is depicted below.

Caption: Experimental workflow for synthesis and characterization.

Protocol for Key Characterization Techniques:

-

Single-Crystal X-ray Diffraction: A suitable single crystal of the complex is mounted on a goniometer. The crystal is maintained at a low temperature (typically 100-150 K) to minimize thermal vibrations. Data is collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα). The collected diffraction data is then used to solve and refine the crystal structure, yielding precise bond lengths, angles, and unit cell parameters.[3][6]

-

Mössbauer Spectroscopy: The powdered sample is placed in a sample holder and cooled to cryogenic temperatures (often liquid helium temperature, 4.2 K, or lower).[3] A Mössbauer spectrometer with a ⁵⁷Co source embedded in a rhodium matrix is used. The spectrum is recorded in transmission mode as a function of the velocity of the source relative to the absorber. The resulting spectrum is fitted to obtain hyperfine parameters such as isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine field (B_hf).[5][6]

-

Magnetic Susceptibility: Magnetic susceptibility measurements are typically performed on a powdered sample over a range of temperatures (e.g., 2-300 K) using a SQUID (Superconducting Quantum Interference Device) magnetometer.[3] The data can be used to determine the effective magnetic moment (μ_eff) and to model the magnetic exchange interactions between the iron centers, yielding the exchange coupling constant (J).[4] Alternatively, an Evans balance or Gouy balance can be used for room temperature measurements.[7][8]

Quantitative Data Summary

The structural and physical properties of basic this compound have been extensively studied. The following tables summarize key quantitative data from crystallographic, Mössbauer, and magnetic studies.

Table 1: Representative Crystallographic Data for Trinuclear Iron(III) Acetate Complexes

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Reference |

| [Fe₃O(OAc)₆(H₂O)₃]Cl·6H₂O | Orthorhombic | P2₁2₁2 | a=13.704, b=23.332, c=9.167 | [3] |

| [Fe₃O(OAc)₆(H₂O)₃][FeCl₄]·2CH₃COOH | Orthorhombic | Pbc2₁ | a=10.145, b=15.323, c=22.999 | [3] |

| [Fe₃O(OAc)₆(H₂O)₃][AuCl₄]·6H₂O | Monoclinic | C2 | a=20.572, b=9.262, c=20.675, β=111.45 | [4] |

| [Fe₂(μ₃-O)(OAc)₆(H₂O)(C₄H₆N₂)₂]·1.5MeOH·2H₂O (Mixed-valence) | Monoclinic | P2₁/c | a=15.423, b=17.551, c=15.006, β=109.91 | [9] |

Table 2: Mössbauer Spectroscopy Parameters for Trinuclear Iron(III) Acetate Complexes

| Compound | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

| Crude Iron(III) Acetate | RT | 0.29 | 0.63 | [5] |

| Recrystallized Iron(III) Acetate | RT | 0.29 | 0.63 | [5] |

| [Fe₃O(OAc)₆(H₂O)₃]Cl·6H₂O | 77 | 0.52 | 0.68 | [3] |

| [Fe₃O(OAc)₆(H₂O)₃][FeCl₄]·2CH₃COOH | 77 | 0.50 | 0.65 | [3] |

Isomer shifts are typically reported relative to α-iron at room temperature.

Table 3: Magnetic Properties of Trinuclear Iron(III) Acetate Complexes

| Compound | Property | Value | Reference |

| [Fe₃O(OAc)₆(H₂O)₃][AuCl₄]·6H₂O | Exchange Coupling Constant (J) | -29.0 cm⁻¹ | [4] |

| [Fe₃O(OAc)₆(H₂O)₃][FeCl₄]·2CH₃COOH | Exchange Coupling Constant (J) | -26.69 cm⁻¹ | [3] |

| A series of Fe(III)-acetate complexes | Effective Magnetic Moment (μ_eff) at 298 K | 4.57–5.74 μ_B | [10] |

The negative values for the exchange coupling constant (J) confirm the presence of antiferromagnetic interactions between the high-spin Fe(III) centers within the trinuclear core.[3][4]

References

- 1. reddit.com [reddit.com]

- 2. Iron(III) acetate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure of Trinuclear Iron Acetate [Fe3O(CH3COO)6(H2O)3][AuCl4]·6H2O | Semantic Scholar [semanticscholar.org]

- 5. lmaleidykla.lt [lmaleidykla.lt]

- 6. researchgate.net [researchgate.net]

- 7. Magnetic Susceptibility of Coordination Compounds in the General Chemistry Laboratory [article.sapub.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. The synthesis, characterisation and application of iron( iii )–acetate complexes for cyclic carbonate formation and the polymerisation of lactide - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT03327K [pubs.rsc.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Basic Ferric Acetate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic ferric acetate (B1210297), an iron(III) coordination compound, is a material of significant interest across various scientific disciplines, including materials science, chemistry, and potentially in pharmaceutical applications as a precursor or reagent. This technical guide provides an in-depth overview of the core physical and chemical properties of basic ferric acetate powder. The information is presented to be a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

The powdered form of this compound is most accurately described as "basic this compound." This distinction is crucial as the neutral triacetate, Fe(CH₃COO)₃, is known primarily in solution. Basic this compound is a complex that typically exists as a trinuclear cluster. Two common representations of its chemical formula are Fe(OH)(CH₃COO)₂ and [Fe₃O(OAc)₆(H₂O)₃]OAc (where OAc⁻ is the acetate ion, CH₃COO⁻). This structural complexity gives rise to its unique properties and reactivity.

Physical Properties

Basic this compound is a solid material with distinct physical characteristics. The quantitative physical data is summarized in Table 1.

| Property | Value | Citations |

| Appearance | Brownish-red or red-brown amorphous powder. | [1],[2] |

| Odor | Faint acetic odor. | [1] |

| Melting Point | Approximately 94 °C | [3] |

| Decomposition Temperature | Starts at 150 °C (423 K); complete below 320 °C. | [4] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and acids. | [4] |

| Density | Data for the powder form is not readily available. A value of 1.14 g/cm³ has been reported for a this compound solution. | [5] |

Chemical Properties

The chemical identity and properties of basic this compound are summarized in Table 2.

| Property | Value | Citations |

| Chemical Name | Basic iron(III) acetate; Bis(acetato-κO)hydroxyiron | [1] |

| Common Synonyms | This compound, basic; Iron(III) oxyacetate | [5] |

| Molecular Formula | Fe(OH)(CH₃COO)₂ or C₄H₇FeO₅ (simplified); [Fe₃O(CH₃COO)₆(H₂O)₃]CH₃COO or C₁₄H₂₇Fe₃O₁₈ (trinuclear complex) | [1],[5] |

| Molecular Weight | 190.94 g/mol (for Fe(OH)(CH₃COO)₂); 650.9 g/mol (for [Fe₃O(OAc)₆(H₂O)₃]OAc) | [1],[5] |

| Structure | Exists as a trinuclear, oxo-centered complex where three iron(III) centers are bridged by an oxygen atom and acetate ligands.[5] | |

| Reactivity | The terminal water ligands on the trinuclear complex can be substituted by other ligands.[5] It undergoes hydrolysis in aqueous solutions.[3] |

Experimental Protocols

Synthesis of Basic this compound Powder

A common method for the synthesis of basic this compound involves the oxidation of iron powder.[4]

Materials:

-

Iron powder (11.2 g)

-

50% Acetic acid (12 mL)

-

30% Hydrogen peroxide (6 mL)

-

96.5% Ethanol (for recrystallization)

Procedure:

-

Add the iron powder to a beaker containing the 50% acetic acid.

-

Heat the mixture to 75 °C and stir until the metallic iron has completely reacted, indicated by the formation of a green solution (ferrous acetate).

-

Add the 30% hydrogen peroxide to the solution to oxidize the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The solution will turn a dark red color.

-

Filter the resulting mixture and evaporate the solvent to obtain dark red crystals of crude basic this compound.

-

For purification, dissolve the crude crystals in 96.5% ethanol by heating to 70 °C.

-

Filter the hot solution and then centrifuge the filtrate at 5200 rpm for 5 minutes.

-

Pour the clear, dark red solution into an evaporating dish and allow it to air-dry to yield purified crystals.[4]

Figure 1: Workflow for the synthesis and purification of basic this compound powder.

Characterization Techniques

TGA is used to study the thermal stability and decomposition of basic this compound.

Typical Protocol:

-

Instrument: A simultaneous thermal analyzer (e.g., Perkin-Elmer STA 6000).[4]

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) or in air.[6]

-

Heating Rate: A typical heating rate is 20 °C/min.[6]

-

Temperature Range: From room temperature up to a temperature sufficient to ensure complete decomposition (e.g., 800 °C).[6]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition of basic this compound is observed as a weight loss from room temperature to approximately 320 °C.[4]

XRD is used to determine the crystalline or amorphous nature of the powder.

Typical Protocol:

-

Instrument: A powder X-ray diffractometer (e.g., Rigaku MiniFlex II).[4]

-

Radiation Source: Typically Cu Kα radiation.[7]

-

Sample Preparation: The powdered sample is mounted on a sample holder.

-

Scan Parameters: The diffraction pattern is recorded over a range of 2θ angles (e.g., 5° to 80°), with a specific step size and dwell time.[7]

-

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The presence of broad, diffuse peaks rather than sharp, well-defined peaks indicates that the basic this compound powder is amorphous or partially amorphous.[4]

FTIR spectroscopy is used to identify the functional groups present in the compound.

Typical Protocol (KBr Pellet Method):

-

Instrument: An FTIR spectrometer (e.g., PerkinElmer Frontier FT-IR).[4]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the basic this compound powder with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar to create a fine, homogeneous mixture.[8][9]

-

Transfer the mixture to a pellet die and press it under high pressure (e.g., 8-10 metric tons) to form a thin, transparent pellet.[10]

-

-

Spectral Range: Typically 4000-400 cm⁻¹.[11]

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the functional groups in the molecule, such as the carboxylate groups of the acetate ligands.

Mössbauer spectroscopy is a powerful technique for probing the local environment of the iron nuclei.

Typical Protocol:

-

Instrument: A Mössbauer spectrometer.[4]

-

Source: A radioactive source that decays to the excited state of ⁵⁷Fe, such as ⁵⁷Co in a rhodium matrix.[4]

-

Calibration: The velocity scale is calibrated using a standard absorber, such as a thin iron foil.

-

Sample Preparation: The powdered sample is placed in a sample holder.

-

Data Acquisition: The spectrum is recorded at a specific temperature (e.g., room temperature).[4]

-

Data Analysis: The spectrum provides information on the oxidation state, spin state, and coordination environment of the iron atoms through parameters like the isomer shift (IS) and quadrupole splitting (QS). For basic this compound, a doublet in the Mössbauer spectrum is characteristic of high-spin Fe(III).[4]

Chemical Reaction Pathways

Hydrolysis of Ferric Ions

In aqueous solutions, ferric ions, including those from the dissolution of basic this compound in acidic conditions, undergo a complex series of hydrolysis and polymerization reactions. This process is pH-dependent and can ultimately lead to the precipitation of iron hydroxides and oxides.[3]

The general steps involved are:

-

Primary Hydrolysis: Ferric ions react with water to form monomeric and dimeric hydroxo complexes.

-

Polymerization: These initial complexes further react to form larger, polynuclear species.

-

Precipitation: As the polymers grow and the solution conditions change, insoluble iron oxides and hydroxides precipitate out of the solution.[3]

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. This compound 10450-55-2 India [ottokemi.com]

- 3. sno.phy.queensu.ca [sno.phy.queensu.ca]

- 4. lmaleidykla.lt [lmaleidykla.lt]

- 5. Iron(III) acetate - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. shimadzu.com [shimadzu.com]

- 9. How Do You Prepare A Ftir Sample With Kbr? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. scienceijsar.com [scienceijsar.com]

An In-depth Technical Guide on the Stability and Storage of Ferric Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ferric acetate (B1210297). Understanding the chemical and physical stability of this compound is critical for its effective use in research, development, and pharmaceutical applications. This document details the intrinsic properties of ferric acetate, its degradation pathways, and the impact of environmental factors on its stability, alongside recommended analytical methods and experimental protocols for stability assessment.

Chemical and Physical Properties

This compound, often referred to as basic iron(III) acetate, is a complex salt with the general formula [Fe₃O(OAc)₆(H₂O)₃]OAc, where OAc⁻ is the acetate anion (CH₃COO⁻). It typically appears as a reddish-brown amorphous powder. Its solubility characteristics are crucial for its handling and formulation; it is insoluble in water but soluble in ethanol (B145695) and acidic solutions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇FeO₅ (basic) | [1][2] |

| Molecular Weight | 190.94 g/mol (basic) | [1][2] |

| Appearance | Reddish-brown amorphous powder | [1][2] |

| Solubility | Insoluble in water; Soluble in ethanol and acids | [1][2] |

| Melting Point | 190 - 200 °C (decomposes) | [3] |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, light, pH, and moisture. Understanding these factors is key to preventing degradation and ensuring the product's quality and efficacy.

Thermal Stability

This compound is sensitive to elevated temperatures. Thermal decomposition begins at approximately 150 °C (423 K), leading to the formation of iron(III) oxide.[4] Thermogravimetric analysis (TGA) can be employed to study the thermal decomposition profile. The decomposition process involves the loss of water molecules followed by the breakdown of the acetate ligands.

Hydrolytic Stability

In aqueous solutions, this compound is prone to hydrolysis. The hydrolysis of the ferric ion (Fe³⁺) is a complex, pH-dependent process that leads to the formation of various hydroxo species and ultimately precipitation of ferric hydroxides or oxides.[5][6] The presence of water can initiate the breakdown of the this compound complex, releasing acetic acid and forming insoluble iron hydroxides.[7] This is a critical consideration for aqueous formulations.

Photostability

Exposure to light, particularly UV radiation, can catalyze the degradation of ferric complexes. Photodegradation often involves redox reactions, where the ferric ion (Fe³⁺) can be reduced to the ferrous ion (Fe²⁺) with the concurrent oxidation of the acetate ligand.[8] The specific kinetics of this compound photodegradation are not well-documented in readily available literature, but studies on other ferric complexes suggest this is a potential degradation pathway.

Effect of pH

The pH of the environment significantly impacts the stability of this compound. In acidic conditions, the complex is more soluble and relatively stable. However, as the pH increases towards neutral and alkaline conditions, the hydrolysis of the ferric ion is favored, leading to the precipitation of insoluble iron hydroxides.[5]

Recommended Storage Conditions

To maintain the integrity of this compound, specific storage conditions should be adhered to. These recommendations are based on the compound's known sensitivities to environmental factors.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale | Reference |

| Temperature | Store in a cool place (e.g., 10°C - 25°C). | To prevent thermal decomposition. | [9] |

| Humidity | Store in a dry environment. Keep container tightly closed. | To minimize hydrolysis due to moisture absorption. | [9] |

| Light | Protect from light. Store in opaque or amber containers. | To prevent photodegradation. | [10] |

| Atmosphere | Store in a well-ventilated place. | General safety and to prevent accumulation of any potential volatile degradation products. | [9] |

| Incompatibilities | Store away from strong oxidizing agents. | To avoid potential hazardous reactions. | [11] |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include long-term studies, accelerated stability studies, and forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.

Table 3: Protocol for Forced Degradation of this compound

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve/suspend this compound in 0.1 M HCl and heat at 60°C for a specified period. Neutralize before analysis. |

| Base Hydrolysis | Dissolve/suspend this compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize before analysis. |

| Oxidative Degradation | Treat a solution/suspension of this compound with 3% H₂O₂ at room temperature. |

| Thermal Degradation | Expose solid this compound to dry heat at a temperature below its melting point (e.g., 80°C) for an extended period. |

| Photodegradation | Expose a solution/suspension or solid this compound to a combination of UV and visible light as per ICH Q1B guidelines. |

Stability-Indicating Analytical Methods

A validated stability-indicating method is crucial for accurately quantifying the amount of this compound and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the determination of iron. This may involve the formation of a colored complex with a chelating agent like desferrioxamine or EDTA, followed by UV-Vis detection.[12][13][14] The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

UV-Visible Spectrophotometry: The formation of ferric acetato-complexes can be monitored by UV-Vis spectroscopy.[15] Changes in the absorption spectrum can indicate degradation of the complex. This method can be used for preliminary assessments of stability.

-

Thermogravimetric Analysis (TGA): TGA is a valuable tool for studying the thermal decomposition of this compound and determining its thermal stability profile.[16] Coupling TGA with mass spectrometry (TGA-MS) can help identify the evolved gaseous degradation products.[17]

-

Raman Spectroscopy: This technique can be used to characterize the vibrational modes of this compound and its degradation products, providing structural information about the changes occurring during degradation.[18][19]

Visualization of Pathways and Workflows

Hydrolysis Pathway of this compound

The hydrolysis of the basic this compound complex is a key degradation pathway in the presence of water.

Caption: Simplified hydrolysis pathway of the this compound complex.

Experimental Workflow for Stability Testing

A systematic approach is necessary for conducting stability studies of this compound.

Caption: General experimental workflow for this compound stability testing.

Conclusion

The stability of this compound is a critical attribute that requires careful management through appropriate storage and handling. The primary degradation pathways include thermal decomposition and hydrolysis, with light and pH also playing significant roles. For researchers, scientists, and drug development professionals, a thorough understanding of these stability characteristics, supported by a robust stability testing program utilizing validated analytical methods, is essential for ensuring the quality, safety, and efficacy of products containing this compound. Adherence to the recommended storage conditions will help preserve the integrity of this important iron compound.

References

- 1. 10450-55-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 10450-55-2 [chemicalbook.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. isfcppharmaspire.com [isfcppharmaspire.com]

- 5. Iron metabolism in aerobes: managing ferric iron hydrolysis and ferrous iron autoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sno.phy.queensu.ca [sno.phy.queensu.ca]

- 7. quora.com [quora.com]

- 8. Secure Verification [rimsi.imsi.bg.ac.rs]

- 9. biomedres.us [biomedres.us]

- 10. database.ich.org [database.ich.org]

- 11. chemos.de [chemos.de]

- 12. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 16. researchgate.net [researchgate.net]

- 17. Thermal Gravimetric Analysis Suite (TGA-MS-IR) - Henry Royce Institute [royce.ac.uk]

- 18. hou.usra.edu [hou.usra.edu]

- 19. researchgate.net [researchgate.net]

Navigating the Safe Handling of Ferric Acetate: A Technical Guide for Laboratory Professionals

An in-depth examination of the hazards, safety protocols, and emergency procedures for the laboratory use of ferric acetate (B1210297), tailored for researchers, scientists, and drug development professionals.

Ferric acetate, also known as iron(III) acetate, is a compound frequently utilized in laboratory settings for various applications, including as a mordant in dyeing processes and as a precursor in the synthesis of iron-containing materials. While essential for certain scientific endeavors, a thorough understanding of its potential hazards and the implementation of rigorous safety precautions are paramount to ensure a safe laboratory environment. This technical guide provides a comprehensive overview of the safe handling of this compound, consolidating critical data, outlining detailed procedures, and visualizing key safety workflows.

Section 1: Understanding the Hazard Profile of this compound

The hazard profile of this compound can be complex due to the existence of various forms, including basic this compound, and inconsistencies in reported data across different safety data sheets (SDS). It is crucial for laboratory personnel to be aware of the potential risks associated with this chemical.

GHS Classification and Health Effects

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for this compound is not consistently reported across all sources. Some sources indicate that it is not a hazardous substance, while others classify it as causing skin and eye irritation.[1][2] Given this discrepancy, it is prudent to handle this compound with a degree of caution, assuming it to be at least a mild irritant.

Potential acute health effects from exposure to this compound dust or solutions include:

-

Eye Contact: May cause serious eye irritation, characterized by redness, watering, and itching.[1][3]

-

Skin Contact: May cause skin irritation, redness, and pain.[1][3] Prolonged exposure could potentially lead to more severe irritation.

-

Inhalation: Inhalation of dust may cause respiratory tract irritation, leading to coughing and shortness of breath.[1][3]

-

Ingestion: Ingestion of significant quantities may cause gastrointestinal irritation. Soluble iron salts, in general, can be toxic if ingested in large amounts.[3]

Chronic exposure to iron salts can lead to the accumulation of iron in the body, a condition known as siderosis, which primarily affects the lungs if the exposure is through inhalation.

Physicochemical Properties and Reactivity

This compound is typically a red-brown powder.[2] It is generally considered stable under normal laboratory conditions. However, it is combustible and may decompose in the presence of light.[1] It is incompatible with strong oxidizing agents.

Section 2: Quantitative Toxicological and Exposure Data

Quantitative data on the toxicity and exposure limits of this compound are limited. The following tables summarize the available information.

| Toxicological Data | |

| Parameter | Value |

| Acute Oral Toxicity (LD50, Rat) | 3250 mg/kg[1][3] |

| Occupational Exposure Limits | |

| Parameter | Value |

| OSHA PEL (for soluble iron salts as Fe) | 1 mg/m³ (8-hour TWA)[4] |

| ACGIH TLV (for soluble iron salts as Fe) | 1 mg/m³ (8-hour TWA)[5][6] |

Note: The Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) and the Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) are for soluble iron salts in general and should be applied to this compound as a precautionary measure.[4][5][6]

Section 3: Detailed Protocols for Safe Handling and Emergencies

Adherence to detailed and standardized protocols is critical for minimizing the risks associated with handling this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the specific PPE required for any procedure involving this compound. The following diagram outlines the recommended PPE.

Experimental Workflow for Safe Handling

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting, from procurement to disposal.

Methodology for Safe Handling:

-

Procurement and Storage:

-

Preparation for Use:

-

Before handling, review the Safety Data Sheet (SDS).

-

Conduct a thorough risk assessment for the specific procedure.

-

Ensure appropriate engineering controls (e.g., fume hood, local exhaust ventilation) are in place and functioning correctly.

-

Don the required Personal Protective Equipment (PPE) as outlined in Figure 1.[1][7]

-

-

Handling and Use:

-

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7]

-

Avoid generating dust. Use techniques such as gentle scooping rather than pouring from a height.

-

When weighing, use a balance located within a fume hood or a ventilated enclosure.

-

When preparing solutions, add the this compound powder slowly to the solvent to prevent splashing.

-

-

Cleaning and Waste Disposal:

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7] If irritation persists, seek medical attention.

-

Inhalation: Move the victim to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures:

The following diagram outlines the decision-making process for responding to a this compound spill.

Methodology for Spill Cleanup:

-